Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate
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Overview
Description
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of certain proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound is similar in structure and has been studied for its potential as an FLT3 inhibitor.
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate: Another closely related compound used in proteomics research.
Uniqueness
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCROCXEJQRURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353885 |
Source
|
Record name | ST50938758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55808-21-4 |
Source
|
Record name | ST50938758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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